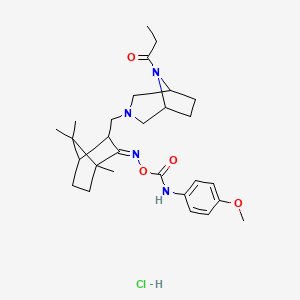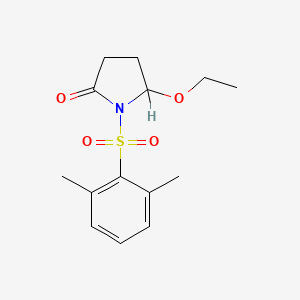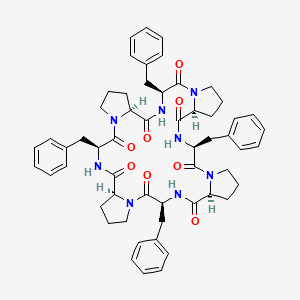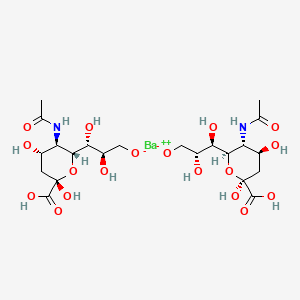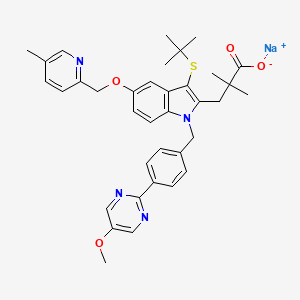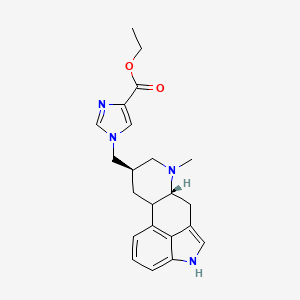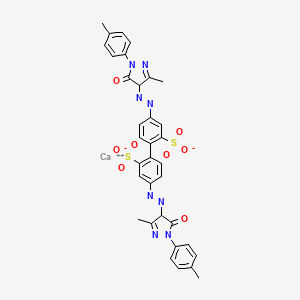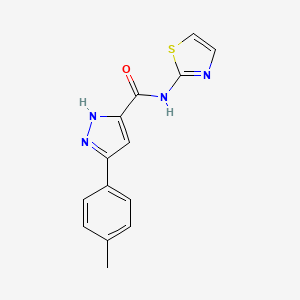
1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxamide group, a methylphenyl group, and a thiazolyl group
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- typically involves multi-step synthetic routes. One common method includes the reaction of 5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to yield the desired compound . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Chemical Reactions Analysis
1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of anticoagulant drugs due to its inhibitory activity against coagulation factors.
Biological Research: The compound is studied for its potential antifungal and insecticidal properties, making it a candidate for agricultural applications.
Pharmaceutical Industry: It serves as a scaffold for designing new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- involves its interaction with specific molecular targets. For instance, in anticoagulant applications, the compound inhibits Factor XIa, a key enzyme in the coagulation cascade . This inhibition is achieved through the formation of hydrogen bonds with amino acid residues in the active site of the enzyme, thereby preventing its activity .
Comparison with Similar Compounds
1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- can be compared with other similar compounds such as:
5-Phenyl-1H-pyrazole-3-carboxamide: This compound shares a similar pyrazole core but lacks the thiazolyl group, which may affect its biological activity and chemical reactivity.
1H-Pyrazole-5-carboxamide derivatives: These compounds contain variations in the substituents on the pyrazole ring, leading to differences in their pharmacological profiles and applications.
The unique combination of the pyrazole, carboxamide, methylphenyl, and thiazolyl groups in 1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl- contributes to its distinct properties and potential as a versatile compound in scientific research.
Properties
CAS No. |
130421-53-3 |
|---|---|
Molecular Formula |
C14H12N4OS |
Molecular Weight |
284.34 g/mol |
IUPAC Name |
3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H12N4OS/c1-9-2-4-10(5-3-9)11-8-12(18-17-11)13(19)16-14-15-6-7-20-14/h2-8H,1H3,(H,17,18)(H,15,16,19) |
InChI Key |
YVKHXBLYUWHHLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




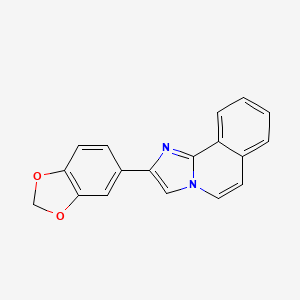
![1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12729213.png)
